Cas no 79477-87-5 (2-(3-Fluorophenyl)-2-oxoacetic acid)

2-(3-Fluorophenyl)-2-oxoacetic acid structure
79477-87-5 structure
Product Name:2-(3-Fluorophenyl)-2-oxoacetic acid
N.o CAS:79477-87-5
MF:C8H5FO3
MW:168.121906042099
MDL:MFCD07698679
CID:4656385
PubChem ID:13548098
Update Time:2025-10-24

2-(3-Fluorophenyl)-2-oxoacetic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(3-fluorophenyl)-2-oxoacetic acid
    • (3-Fluorophenyl)glyoxylic acid
    • 3-fluorophenylglyoxylic acid
    • 3-Fluorobenzoylformic acid
    • ZBVBBDBIFKYALY-UHFFFAOYSA-N
    • 3-Fluoro-α-oxobenzeneacetic acid (ACI)
    • (3-Fluorophenyl)(oxo)acetic acid
    • (m-Fluorophenyl)glyoxylic acid
    • m-Fluorobenzoylformic acid
    • CS-0063908
    • AKOS022637504
    • 2-(3-fluorophenyl)-2-oxoaceticacid
    • AS-62435
    • 79477-87-5
    • EN300-1841154
    • 3-Fluoro-I+/--oxobenzeneacetic acid
    • A12852
    • SCHEMBL4518320
    • DTXSID301301337
    • 2-(3-Fluorophenyl)-2-oxoacetic acid
    • MDL: MFCD07698679
    • Inchi: 1S/C8H5FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12)
    • Chave InChI: ZBVBBDBIFKYALY-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=C(F)C=CC=1)=O)O

Propriedades Computadas

  • Massa Exacta: 168.02227218g/mol
  • Massa monoisotópica: 168.02227218g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2
  • Superfície polar topológica: 54.4

2-(3-Fluorophenyl)-2-oxoacetic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46855-1g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
1g
¥328.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46855-5g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
5g
¥1426.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46855-250mg
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
250mg
¥98.0 2024-07-16
Apollo Scientific
PC32905-250mg
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
250mg
£15.00 2025-02-21
Apollo Scientific
PC32905-1g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
1g
£50.00 2025-02-21
eNovation Chemicals LLC
D773349-1g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 97%
1g
$100 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GY020-200mg
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95+%
200mg
314.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GY020-1g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95+%
1g
1109.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GY020-50mg
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95+%
50mg
136.0CNY 2021-07-14
Key Organics Ltd
AS-62435-1MG
2-(3-fluorophenyl)-2-oxoacetic acid
79477-87-5 >97%
1mg
£37.00 2025-02-09

2-(3-Fluorophenyl)-2-oxoacetic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Enantio- and chemoselective Bronsted-acid/Mg(nBu)2 catalysed reduction of α-keto esters with catecholborane
Enders, Dieter; Stoeckel, Bianca A.; Rembiak, Andreas, Chemical Communications (Cambridge, 2014, 50(34), 4489-4491

Método de produção 2

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Método de produção 3

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Método de produção 4

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Photoinduced homolytic decarboxylative acylation/cyclization of unactivated alkenes with α-keto acid under external oxidant and photocatalyst free conditions: access to quinazolinone derivatives
Sun, Bin; Shi, Rongcheng; Zhang, Kesheng; Tang, Xiaoli; Shi, Xiayue; et al, Chemical Communications (Cambridge, 2021, 57(49), 6050-6053

Método de produção 5

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, rt → 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
Visible-Light-Induced Decarboxylation Coupling/Intramolecular Cyclization: A One-Pot Synthesis for 4-Aryl-2-quinolinone Derivatives
Wang, Chenglong; Qiao, Jingyi; Liu, Xiaochong; Song, He; Sun, Zhizhong; et al, Journal of Organic Chemistry, 2018, 83(3), 1422-1430

Método de produção 6

Condições de reacção
1.1 Reagents: Selenium dioxide ;  overnight, 110 °C
Referência
The Synthesis of Chiral α-Aryl α-Hydroxy Carboxylic Acids via RuPHOX-Ru Catalyzed Asymmetric Hydrogenation
Guo, Huan; Li, Jing; Liu, Delong; Zhang, Wanbin, Advanced Synthesis & Catalysis, 2017, 359(20), 3665-3673

Método de produção 7

Condições de reacção
1.1 Reagents: Pyridine ,  Selenium dioxide
Referência
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

Método de produção 8

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Palladium-Catalyzed Primary Amine-Directed Decarboxylative Annulation of α-Oxocarboxylic Acids: Access to Indolo[1,2-a]quinazolines
Jiang, Guangbin; Wang, Shoucai; Zhang, Jun; Yu, Jianwen; Zhang, Ziang; et al, Advanced Synthesis & Catalysis, 2019, 361(8), 1798-1802

Método de produção 9

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
Elemental Sulfur Participates in the Decarboxylative Coupling of Oxidized 2-Aminophenol and Phenylglyoxylic Acid
Yuan, Xinglong; Liu, Yafeng; Qin, Mingda; Yang, Xueying; Chen, Baohua, ChemistrySelect, 2018, 3(20), 5541-5543

Método de produção 10

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

Método de produção 11

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ,  Magnesium Solvents: Dimethylformamide ;  30 min, 20 °C
1.2 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Reductive carboxylation of aromatic esters by electron transfer from magnesium metal
Maekawa, Hirofumi; Okawara, Hikaru; Murakami, Taro, Tetrahedron Letters, 2017, 58(3), 206-209

Método de produção 12

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  overnight, reflux
Referência
Enantioselective Construction of Consecutive Tetrasubstituted Stereogenic Centers by Reaction of α-Substituted β-Nitroacrylates with Oxazol-5-(4H)-ones Catalyzed by Cinchona Alkaloid Sulfonamide Catalysts
Fujita, Kazuki; Hattori, Momona; Takehara, Tsunayoshi ; Suzuki, Takeyuki ; Nakamura, Shuichi, Organic Letters, 2023, 25(16), 2835-2839

Método de produção 13

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
Referência
Photoredox-Catalyzed Redox-Neutral Decarboxylative C-H Acylations of Coumarins with α-Keto Acid
Sun, Bin; Wang, Yingying; Wang, Jiayin; Chen, Maojie; Zhong, Zhicheng; et al, Organic Letters, 2023, 25(14), 2466-2470

2-(3-Fluorophenyl)-2-oxoacetic acid Raw materials

2-(3-Fluorophenyl)-2-oxoacetic acid Preparation Products

Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd